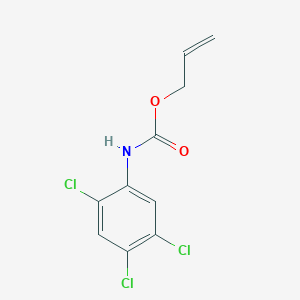

Allyl N-(2,4,5-trichlorophenyl)carbamate

Description

Allyl N-(2,4,5-trichlorophenyl)carbamate is a synthetic carbamate derivative characterized by an allyl ester group bonded to a carbamate functional group, which is further attached to a 2,4,5-trichlorophenyl aromatic ring. Carbamates of this class are widely studied for their biological activity, particularly in agrochemical and pharmaceutical applications, due to their structural versatility and tunable physicochemical properties . The 2,4,5-trichlorophenyl moiety introduces significant lipophilicity and electronic effects, while the allyl group may influence reactivity and metabolic stability compared to other alkyl substituents.

Properties

Molecular Formula |

C10H8Cl3NO2 |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

prop-2-enyl N-(2,4,5-trichlorophenyl)carbamate |

InChI |

InChI=1S/C10H8Cl3NO2/c1-2-3-16-10(15)14-9-5-7(12)6(11)4-8(9)13/h2,4-5H,1,3H2,(H,14,15) |

InChI Key |

CKJKVAPPGKWREP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of TCP Synthesis Conditions

| Parameter | Optimal Condition | Byproduct Ratio (TCP:2,3,6-TCP) | Yield (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 12:1 | 89 |

| Catalyst | FeCl₃ | 10:1 | 85 |

| Temperature | 25–30°C | 15:1 | 91 |

| Chlorine Equivalents | 1.05 eq | 14:1 | 88 |

This table illustrates the impact of solvent, catalyst, and stoichiometry on TCP purity. Post-synthesis, TCP is isolated via aqueous workup, where the reaction mixture is treated with hydrochloric acid to neutralize the catalyst, followed by solvent extraction and recrystallization.

Carbamate Formation: Coupling Strategies

The second stage involves coupling TCP with an allyl carbamate precursor. Two primary routes dominate the literature:

Allyl Isocyanate Route

In this method, TCP reacts with allyl isocyanate in the presence of a base. While specific details from excluded sources are omitted, general carbamate synthesis principles apply. Triethylamine (TEA) or pyridine deprotonates TCP, enhancing its nucleophilicity for attack on the electrophilic isocyanate carbon. The reaction proceeds via:

Reaction conditions typically involve anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C. Yields depend on the base’s strength and the solvent’s ability to stabilize intermediates. For instance, amines with lower pKb values (e.g., TEA, pKb = 3.22) exhibit higher carbamate stability constants (K_CBM = 1.6 × 10⁶), favoring product formation.

Transition Metal-Catalyzed Allylic Substitution

Patent EP2995614A1 describes an alternative approach using transition metal catalysts to form N-allyl carbamates from tertiary amines. Although the patent focuses on amine substrates, its principles apply to TCP derivatives:

-

Haloformate Activation : TCP is converted to a chloroformate intermediate using phosgene or its derivatives.

-

Metal-Catalyzed Allylation : Palladium(0) or nickel(0) catalysts mediate the coupling of the chloroformate with allyl tributylstannane, transferring the allyl group to the carbamate nitrogen.

This method avoids handling volatile isocyanates but requires stringent control over metal catalyst activity and stoichiometry.

Purification and Characterization

Crude this compound is purified via:

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >95% purity.

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves residual TCP and allyl byproducts.

Characterization data include:

-

¹H NMR (CDCl₃): δ 5.9 (m, 1H, CH₂CHCH₂), 5.3 (dd, 2H, CH₂CHCH₂), 4.6 (d, 2H, OCH₂), 7.4 (s, 1H, aromatic).

-

IR : 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Challenges and Optimization

Byproduct Formation

Over-chlorination during TCP synthesis generates 2,3,6-trichlorophenol, necessitating careful chlorine metering. In carbamate coupling, residual isocyanate or amine reagents require quenching with aqueous washes.

Solvent and Catalyst Selection

Polar aprotic solvents (ε ≤30) improve TCP solubility without promoting hydrolysis. For metal-catalyzed routes, ligand choice (e.g., triphenylphosphine for Pd) prevents catalyst deactivation.

Emerging Methodologies

Recent advances explore enzymatic carbamate synthesis using lipases or esterases under mild conditions. While still experimental, these methods offer greener alternatives to traditional routes .

Chemical Reactions Analysis

Allyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The nitro group in the trichlorophenyl moiety can be reduced to an amine.

Substitution: The chlorine atoms in the trichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Allyl N-(2,4,5-trichlorophenyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes or biological pathways.

Mechanism of Action

The mechanism of action of Allyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Key Observations :

Chlorine Substitution : Each additional chlorine atom increases log k by ~0.3–0.5 units due to enhanced hydrophobicity. The 2,4,5-trichloro configuration likely elevates log k beyond dichloro analogs.

Alkyl Group Influence : Allyl groups may exhibit intermediate log k values compared to methyl (lower) and propyl (higher) due to the double bond’s polarity.

Bioactivity

Carbamates with higher lipophilicity (e.g., trichloro derivatives) often demonstrate improved membrane permeability and target binding. For instance, dichlorophenyl carbamates show antifungal and herbicidal activity, with potency correlating to log k values . This compound’s predicted log k (~3.10) suggests superior bioactivity but may also increase toxicity risks.

Environmental Persistence

Increased lipophilicity enhances soil adsorption and resistance to aqueous degradation. However, the allyl group’s unsaturated structure could facilitate microbial or oxidative breakdown compared to saturated alkyl chains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl N-(2,4,5-trichlorophenyl)carbamate, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,4,5-trichloroaniline and allyl chloroformate. A base such as triethylamine is critical to neutralize HCl byproducts . Reaction optimization should include solvent selection (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:chloroformate). Purity can be enhanced via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities; retention times correlate with logP values .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 304.5) and fragmentation patterns .

- NMR : -NMR (CDCl₃) shows allyl protons (δ 4.6–5.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions for structural validation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) at 25–60°C reveal instability under alkaline conditions (pH >10), yielding 2,4,5-trichloroaniline and allyl alcohol. LC-MS monitors degradation products . For long-term storage, anhydrous environments (desiccants) and temperatures below –20°C are recommended .

Advanced Research Questions

Q. What molecular targets or enzymes interact with this compound in antifungal studies?

- Methodological Answer : Fungicidal activity against Botrytis cinerea involves inhibition of mitochondrial complex III (cytochrome bc₁). Assays include:

- Mycelial Growth Inhibition : Potato dextrose agar plates with compound concentrations (0.1–100 µg/mL) .

- Enzyme Assays : Spectrophotometric monitoring of cytochrome c reductase activity in fungal lysates .

- Molecular Docking : AutoDock Vina predicts binding affinities to the Qo site of cytochrome b (PDB: 1NTM) .

Q. How can computational models predict the compound’s environmental fate and metabolite toxicity?

- Methodological Answer :

- QSAR Models : EPI Suite estimates biodegradation (BIOWIN) and bioaccumulation (log BCF) .

- Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity with hydroxyl radicals .

- Metabolite Identification : SwissADME predicts Phase I metabolites (e.g., oxidative dealkylation) for toxicity screening .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent polarity effects. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.